2-(Carbazol-9-yl)benzonitrile

Vue d'ensemble

Description

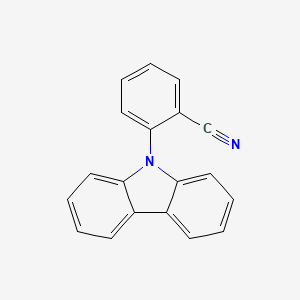

2-(Carbazol-9-yl)benzonitrile is a chemical compound that features a carbazole ring fused to a benzonitrile group

Synthetic Routes and Reaction Conditions:

Bromination and Nucleophilic Substitution: One common synthetic route involves the bromination of carbazole to introduce a bromine atom at the 9-position, followed by a nucleophilic substitution reaction with benzonitrile.

Cyclization Reactions: Another method involves cyclization reactions where precursors containing the carbazole and benzonitrile moieties are reacted under specific conditions to form the fused structure.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. Advanced purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

Oxidation: Oxidation reactions can be performed on this compound to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be used to convert the nitrile group to an amine.

Substitution: Substitution reactions can be carried out to replace hydrogen atoms or other substituents on the carbazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Carbazole derivatives with hydroxyl or carbonyl groups.

Reduction Products: Amines derived from the nitrile group.

Substitution Products: Derivatives with different substituents on the carbazole ring.

Applications De Recherche Scientifique

Organic Electronics

Organic Light-Emitting Diodes (OLEDs) :

One of the primary applications of 2-(Carbazol-9-yl)benzonitrile is in OLED technology. Its high triplet energy levels enable it to act as an effective host material for triplet excitons, which are crucial for efficient light emission in OLEDs. Studies indicate that this compound demonstrates excellent charge transport properties and thermal stability, making it a promising candidate for enhancing OLED performance .

Organic Photovoltaics (OPVs) :

The compound is also explored in the field of organic photovoltaics where its luminescent characteristics can improve light absorption and energy conversion efficiency. By integrating this compound into photovoltaic devices, researchers aim to enhance device stability and performance .

Materials Science

Fluorescent Probes :

In biological research, this compound can be utilized as a fluorescent probe for imaging biological systems. Its ability to emit light upon excitation allows for tracking cellular processes or detecting specific biomolecules .

Thermally Activated Delayed Fluorescence (TADF) :

Recent advancements have highlighted the role of this compound in TADF materials, which combine high efficiency with long operational lifetimes in blue OLEDs. The design of carbazole-benzonitrile derivatives has led to significant improvements in device performance by optimizing exciton management .

Case Study 1: OLED Efficiency Improvement

Research demonstrated that incorporating this compound into OLED structures significantly improved light emission efficiency due to its effective charge transport capabilities. Devices utilizing this compound exhibited longer lifetimes and reduced efficiency roll-off compared to traditional materials .

Case Study 2: Biological Imaging

In a study focusing on cellular imaging, this compound was used as a fluorescent marker. The compound's bright emission allowed for clear visualization of cellular structures under fluorescence microscopy, showcasing its potential as a versatile tool in biological research .

Mécanisme D'action

2-(Carbazol-9-yl)benzonitrile is similar to other carbazole derivatives, such as 9H-carbazole and 9-ethylcarbazole. its unique benzonitrile group provides distinct chemical and physical properties that set it apart from these compounds. The presence of the nitrile group allows for additional functionalization and reactivity, making it a valuable compound in various applications.

Comparaison Avec Des Composés Similaires

9H-Carbazole

9-Ethylcarbazole

2-(9H-Carbazol-9-yl)ethyl acrylate

Activité Biologique

2-(Carbazol-9-yl)benzonitrile, a compound belonging to the carbazole family, has garnered attention in medicinal chemistry due to its potential biological activities. Carbazole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes a carbazole moiety attached to a benzonitrile group. This configuration is significant as it influences the compound's electronic properties and biological interactions.

Antiviral Activity

Recent studies have indicated that carbazole derivatives exhibit promising antiviral properties. For instance, molecular docking studies have shown that certain synthesized benzofuran-based carbazole derivatives demonstrate strong binding affinities to SARS-CoV-2 proteins, suggesting a potential role for this compound in inhibiting viral replication. The binding affinities reported range from -7.62 Kcal/mol to -8.92 Kcal/mol against various viral targets including the main protease and RNA-dependent RNA polymerase of SARS-CoV-2 .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms such as the activation of caspases and modulation of apoptotic pathways. The compound's ability to interact with DNA and inhibit topoisomerase enzymes may contribute to its anticancer efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves methods such as nucleophilic substitution or coupling reactions between carbazole derivatives and benzonitrile precursors. Characterization techniques like NMR spectroscopy and mass spectrometry confirm the structural integrity of the synthesized compounds.

Case Studies

Several case studies highlight the biological potential of carbazole derivatives:

- SARS-CoV-2 Inhibition : A study synthesized various carbazole derivatives and performed docking studies against SARS-CoV-2 proteins, revealing several compounds with significant binding energies that suggest they could serve as lead compounds for further antiviral development .

- Anticancer Properties : Another investigation into related carbazole compounds found that they could effectively inhibit cell proliferation in breast cancer cell lines, with mechanisms involving the disruption of cell cycle progression .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Mechanism of Action | Binding Affinity (Kcal/mol) |

|---|---|---|---|

| This compound | Antiviral | Inhibition of viral protein functions | -8.92 |

| Benzofuran-carbazole derivative | Anticancer | Induction of apoptosis | -8.85 |

| Carbazole derivative | Antimicrobial | Disruption of bacterial cell walls | -7.62 |

Propriétés

IUPAC Name |

2-carbazol-9-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2/c20-13-14-7-1-4-10-17(14)21-18-11-5-2-8-15(18)16-9-3-6-12-19(16)21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHYSLACLZCXOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.